N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Palladium-Catalyzed Bond Formation : A study explored palladium-catalyzed carbon−sulfur bond formation, a key process in synthesizing various pharmaceutical compounds, including a former antiasthma drug candidate, illustrating the importance of this compound in pharmaceutical synthesis (Norris & Leeman, 2008).
- Suzuki Cross-Coupling Synthesis : Another research highlighted the synthesis of thiophene-2-carboxamides through Suzuki cross-coupling reactions, emphasizing the compound's role in facilitating complex chemical syntheses (Ahmad et al., 2021).
Biological Activities and Applications
- Antidepressant Properties : A study on the antidepressant potential of similar thiophene-2-carboxamides showed good binding affinity towards MAO-A, indicating potential therapeutic applications in treating depression (Mathew, Suresh, Anbazhagan, & Dev, 2016).
- Anti-Angiogenic and DNA Cleavage Activities : Research into novel piperidine analogues of this compound demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).
- Antimicrobial Activity : Studies have shown the potential of thiophene-2-carboxamides in exhibiting antibacterial and antifungal activities, indicating their role in developing new antimicrobial agents (Sowmya et al., 2018).
Molecular Docking and Drug Design
- Molecular Docking in Drug Design : Investigations using molecular docking have proposed the relevance of compounds like N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide in designing new antidepressants, highlighting its significance in computational drug design (Mathew et al., 2016).
properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-24(21,22)15-9-8-13(18-19-15)11-4-6-12(7-5-11)17-16(20)14-3-2-10-23-14/h2-10H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKBZZPTEJDWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide |
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